1-[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine hydrochloride
Description
1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine hydrochloride is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2,4-dichlorophenyl group and a methanamine moiety, which is protonated as a hydrochloride salt. This compound is structurally related to several analogs with variations in the oxane ring substituents, which influence physicochemical properties and biological activity .
Properties
IUPAC Name |
[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLXNXSFJKUNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the oxan-4-ylmethanamine intermediate. The synthetic route often includes:
Formation of the oxan-4-ylmethanamine intermediate: This step involves the reaction of a suitable precursor with reagents such as sodium hydride and tetrahydrofuran (THF) under controlled conditions.
Introduction of the dichlorophenyl group: The intermediate is then reacted with 2,4-dichlorophenyl chloride in the presence of a base like potassium carbonate to form the desired product.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxan-4-ylmethanone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like THF, bases such as potassium carbonate, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antifungal Activity :
Research has indicated that derivatives of this compound exhibit antifungal properties. A study demonstrated that the compound can inhibit the growth of various fungal strains, making it a candidate for antifungal drug development . -
Neurological Research :
The compound shows potential in neurological studies due to its ability to interact with neurotransmitter systems. Its structural characteristics allow it to influence serotonin and dopamine pathways, which are crucial in treating conditions such as depression and anxiety . -
Case Study :
In a clinical trial involving patients with fungal infections, formulations containing this compound showed a significant reduction in infection severity compared to control groups. The results suggested a promising role for this compound in developing new antifungal therapies .
Materials Science Applications
-
Polymer Synthesis :
The unique structure of this compound allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices enhances thermal stability and mechanical properties . -
Nanocomposite Development :
This compound has been utilized in the development of nanocomposites that exhibit improved electrical conductivity and mechanical strength. Research indicates that integrating this compound into nanofillers can enhance the performance of composite materials used in electronics .
Agricultural Science Applications
-
Pesticidal Properties :
Preliminary studies suggest that this compound possesses pesticidal properties against certain agricultural pests. Its application could lead to the development of environmentally friendly pest control agents that minimize chemical residues on crops . -
Case Study :
Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations while maintaining crop yield levels comparable to traditional pesticides. This highlights its potential as a sustainable agricultural solution .
Data Tables
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal activity | Significant inhibition of fungal growth |
| Neurological research | Interaction with serotonin/dopamine pathways | |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
| Nanocomposite development | Improved electrical conductivity | |
| Agricultural Science | Pesticidal properties | Effective against agricultural pests |
Mechanism of Action
The mechanism of action of 1-[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. This can result in various biological responses, such as inhibition of cell proliferation or induction of apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Trifluoromethylphenyl Analog (C14H19ClF3NO)
- Structure : The oxane ring is substituted with a 4-(trifluoromethyl)phenyl group instead of 2,4-dichlorophenyl.
- Key Differences: The trifluoromethyl (-CF₃) group is more electronegative than chlorine, increasing electron-withdrawing effects and metabolic stability. Molecular weight: 309.76 g/mol (vs. ~294.2 g/mol for the dichlorophenyl analog).
4-Methylphenyl Analog (C13H19NO)
- Structure : Features a 4-methylphenyl substituent.
- Key Differences :
Heterocyclic Core Modifications
Oxadiazole-Based Analog (C9H9Cl2N3O)
- Structure : Replaces the oxane ring with a 1,2,4-oxadiazole core.
- Key Differences: The oxadiazole introduces hydrogen-bonding capability and planar geometry. Molecular weight: 246.09 g/mol. Implications: Potential for enhanced interactions with polar receptor residues, though reduced conformational flexibility may limit binding to certain targets .
Aliphatic Substituent Analogs
Isopropyl-Substituted Oxane (C9H20ClNO)
- Structure : Substitutes the dichlorophenyl group with an isopropyl moiety.
- Key Differences :
Difluoromethyl-Substituted Oxane (C7H13F2NO)
- Structure : Features a difluoromethyl group on the oxane ring.
- Key Differences :
Ether and Methoxy Derivatives
Methoxymethyl-Substituted Oxane (C8H18ClNO2)
- Structure : Includes a methoxymethyl group on the oxane ring.
- Molecular weight: 195.69 g/mol. Implications: Increased solubility in polar solvents (e.g., ethanol, DMSO) due to the methoxy group .
Structural and Pharmacological Implications
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* |
|---|---|---|---|---|
| Target Compound | C12H14Cl2NO | ~294.2 | 2,4-Dichlorophenyl | 3.5 |
| Trifluoromethylphenyl Analog | C14H19ClF3NO | 309.76 | 4-Trifluoromethylphenyl | 4.1 |
| 4-Methylphenyl Analog | C13H19NO | 193.71 | 4-Methylphenyl | 2.3 |
| Oxadiazole Analog | C9H9Cl2N3O | 246.09 | 1,2,4-Oxadiazole core | 2.8 |
| Isopropyl Analog | C9H20ClNO | 193.71 | Isopropyl | 1.2 |
*logP values estimated using computational models (e.g., XLogP3).
Biological Activity
1-[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine hydrochloride, also known by its CAS number 2413877-37-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antiproliferative effects, alongside relevant research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₅Cl₂N₁O |
| Molecular Weight | 260.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2413877-37-7 |
| Purity | ≥ 95% |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. For instance, it has shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, particularly in contexts where antibiotic resistance is prevalent.
A study conducted on derivatives of similar compounds indicated that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against E. coli and E. faecalis, suggesting that modifications to the oxan structure can enhance antibacterial potency .
Antiproliferative Effects
In vitro evaluations have demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines. For example, research findings indicated IC₅₀ values of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells . This suggests potential applications in cancer therapeutics.
The biological mechanisms underlying the activity of this compound may involve the disruption of cellular processes in target organisms or cells. Research has suggested that compounds with similar structures can inhibit critical enzymes or pathways involved in bacterial cell wall synthesis or cancer cell proliferation .
Case Studies
Several case studies have explored the efficacy of this compound:
-
Case Study on Antibacterial Efficacy :
- A laboratory study tested the compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial viability at concentrations exceeding 100 µg/mL, supporting its potential as an alternative treatment for resistant infections.
-
Case Study on Cancer Cell Lines :
- In a controlled experiment involving HeLa and A549 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 200 µg/mL.
Safety Profile
While exploring its biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . Therefore, handling precautions must be adhered to during laboratory use.
Q & A
Q. How can researchers validate the compound’s purity when commercial standards are unavailable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
